![molecular formula C27H33FO8 B12630150 methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (8S,9S,10S,11R,13S,14S,17R)-17-Acetyloxy-17-(2-Acetyloxyacetyl)-9-Fluor-10,13-Dimethyl-3-oxo-6,7,8,11,12,14,15,16-Octahydrocyclopenta[a]phenanthren-11-carboxylat ist eine komplexe organische Verbindung. Sie gehört zur Klasse der Cyclopenta[a]phenanthrenderivate, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin und Chemie bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, darunter Veresterung, Acetylierung und Fluorierung. Die Ausgangsmaterialien umfassen typischerweise ein Cyclopenta[a]phenanthrenderivat, das einer Reihe von chemischen Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große chemische Reaktoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation umfassen. Der Prozess ist darauf ausgelegt, effizient und kostengünstig zu sein, um sicherzustellen, dass die Verbindung in ausreichenden Mengen für ihre vorgesehenen Anwendungen hergestellt werden kann.
Analyse Chemischer Reaktionen
Reaktionstypen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Auswirkungen auf zelluläre Prozesse untersucht. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, macht sie zu einem nützlichen Werkzeug zur Untersuchung zellulärer Pfade und Mechanismen.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre biologische Aktivität legt nahe, dass sie als Wirkstoffkandidat für die Behandlung verschiedener Krankheiten Potenzial hat.
Industrie
In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien und Produkte eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in Bereichen wie Pharmazeutika, Agrochemikalien und Materialwissenschaften geeignet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Sie kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und verschiedene biologische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Cyclopenta[a]phenanthrenderivate mit unterschiedlichen funktionellen Gruppen. Beispiele dafür sind:
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-Hydroxyacetyl)-10,13-Dimethyl-2,6,7,8,9,11,12,14,15,16-Decahydro-1H-cyclopenta[a]phenanthren-3-on .
- (8R,9S,10R,13S,14S,17R)-17-Acetyl-6-(Dibrommethylen)-10,13-Dimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-Decahydrocyclopenta[a]phenanthren-17-ylessigsäureester .
Einzigartigkeit
Was Methyl (8S,9S,10S,11R,13S,14S,17R)-17-Acetyloxy-17-(2-Acetyloxyacetyl)-9-Fluor-10,13-Dimethyl-3-oxo-6,7,8,11,12,14,15,16-Octahydrocyclopenta[a]phenanthren-11-carboxylat auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen. Sein Fluoratom kann beispielsweise seine Stabilität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen ohne Fluor verbessern.
Eigenschaften
Molekularformel |
C27H33FO8 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate |
InChI |
InChI=1S/C27H33FO8/c1-15(29)35-14-22(32)26(36-16(2)30)11-9-19-20-7-6-17-12-18(31)8-10-24(17,3)27(20,28)21(23(33)34-5)13-25(19,26)4/h8,10,12,19-21H,6-7,9,11,13-14H2,1-5H3/t19-,20-,21+,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
CTIBLZWMABUHFY-ORQBJAPNSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C(=O)OC)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)C(=O)OC)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


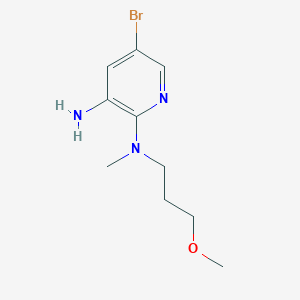
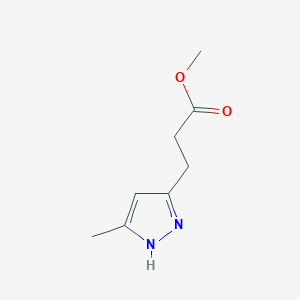

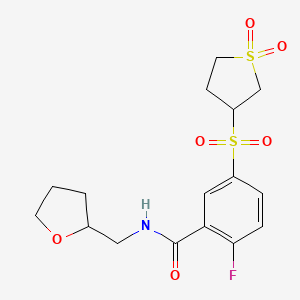
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
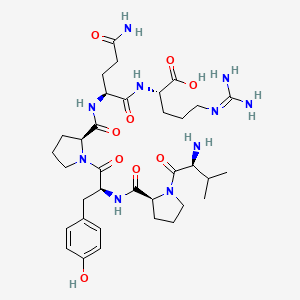

![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)

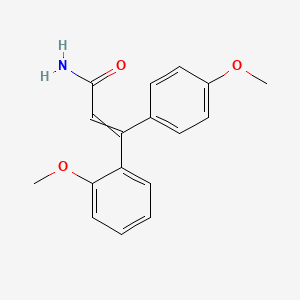
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
